molecular formula C7H17ClN2O B12847463 (S)-1-Morpholinopropan-2-amine hydrochloride

(S)-1-Morpholinopropan-2-amine hydrochloride

Cat. No.: B12847463
M. Wt: 180.67 g/mol
InChI Key: RCNXLEBXTHGOQC-UHFFFAOYSA-N
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Description

1-Morpholinopropan-2-amine hydrochloride is a chemical compound with the molecular formula C7H17ClN2O and a molecular weight of 180.68 g/mol . It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functionalities. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Morpholinopropan-2-amine hydrochloride typically involves the reaction of morpholine with 3-chloropropan-1-amine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of morpholine attacks the carbon atom bonded to the chlorine atom in 3-chloropropan-1-amine, resulting in the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Morpholinopropan-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Morpholinopropan-2-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Morpholinopropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Morpholinopropan-2-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-Morpholinopropan-2-amine hydrochloride lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H17ClN2O

Molecular Weight

180.67 g/mol

IUPAC Name

1-morpholin-4-ylpropan-2-amine;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-7(8)6-9-2-4-10-5-3-9;/h7H,2-6,8H2,1H3;1H

InChI Key

RCNXLEBXTHGOQC-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCOCC1)N.Cl

Origin of Product

United States

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